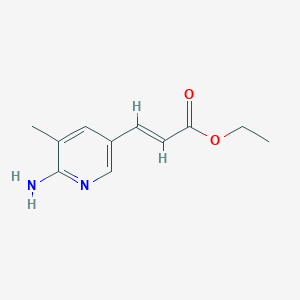![molecular formula C12H15NO3 B3001922 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid CAS No. 1042413-93-3](/img/structure/B3001922.png)
1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.256. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid and its derivatives have been a subject of interest in synthetic chemistry. Studies have focused on the synthesis and functional derivatives of azetidines, which includes the conversion of methyl 1-tosylazetidine-2-carboxylate to corresponding carboxylic acid and carbinol (Chen, Sanjiki, Kato, & Ohta, 1967). Additionally, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, has been reported. This synthesis involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation (Soriano, Podraza, & Cromwell, 1980).
Biological Applications
In biological research, azetidine derivatives have been evaluated for their potential as GABA-uptake inhibitors. Azetidine derivatives substituted with acetic acid or carboxylic acid function have been studied for their affinity to GAT-1 and GAT-3 transporters, indicating their potential application in neurological research (Faust, Höfner, Pabel, & Wanner, 2010). Furthermore, azetidine-2-carboxylic acid has been used as a proline analog in studying protein conformation and metabolism in plants and bacteria (Verbruggen, van Montagu, & Messens, 1992).
Therapeutic Research
In therapeutic research, the compound has been involved in the discovery of sphingosine-1-phosphate (S1P) receptor agonists, which are relevant for treating autoimmune diseases (Kurata et al., 2017). Additionally, its analog, L-Azetidine-2-carboxylic acid, was studied for its potential in ameliorating hepatic cirrhosis in rats, demonstrating its possible application in liver disease treatment (Rojkind, 1973).
Safety and Hazards
Future Directions
Recent advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Future research may focus on these areas to further understand and utilize this compound.
Mechanism of Action
Target of Action
Azetidines and their derivatives are known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
Azetidines are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence the compound’s interaction with its targets and induce changes in cellular processes .
Biochemical Pathways
Azetidines are known to be involved in various biochemical reactions, including the formation of β-lactams , which play a crucial role in the biosynthesis of many antibiotics .
Result of Action
Azetidine-2-carboxylic acid, a related compound, is known to be a toxic mimic of proline, altering the structure and function of proteins such as collagen, keratin, and hemoglobin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with biological targets .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-10-4-2-9(3-5-10)8-13-7-6-11(13)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHKUSSRDNLLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B3001839.png)



![[4-(benzylthio)-2-(4-ethylphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B3001845.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B3001847.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3,4-difluorobenzamide](/img/structure/B3001852.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B3001857.png)
![1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B3001858.png)

![2-((1-(3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3001860.png)
![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3001861.png)
